molecular formula C12H16FNO2 B15320452 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol

Cat. No.: B15320452
M. Wt: 225.26 g/mol
InChI Key: HTULDZWJTXEWOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is not well-characterized. it is likely to interact with biological targets through its functional groups, such as the hydroxyl, fluoro, and methoxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the hydroxyl group at the 3-position of the pyrrolidine ring.

    3-(4-Methoxybenzyl)pyrrolidin-3-ol: Lacks the fluoro group on the benzyl ring.

    3-(3-Fluorobenzyl)pyrrolidin-3-ol: Lacks the methoxy group on the benzyl ring.

Uniqueness

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is unique due to the presence of both the fluoro and methoxy groups on the benzyl ring, as well as the hydroxyl group on the pyrrolidine ring. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3

InChI Key

HTULDZWJTXEWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CCNC2)O)F

Origin of Product

United States

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